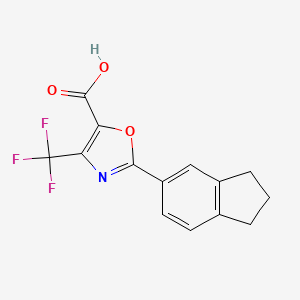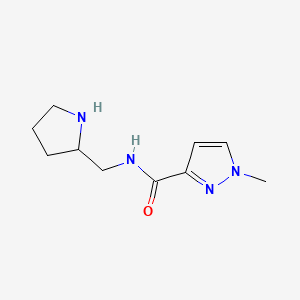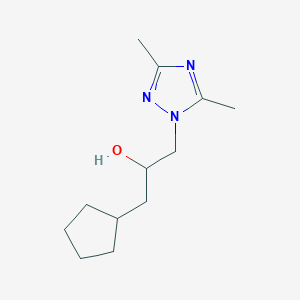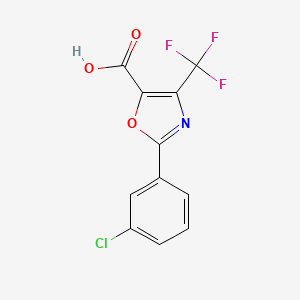
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, also known as TIOCA, is a chemical compound that has been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cancer cell growth and inflammation. It has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been shown to have various biochemical and physiological effects in different scientific studies. It has been found to decrease the levels of certain inflammatory cytokines in animal models, suggesting that it has anti-inflammatory effects. Additionally, 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been shown to decrease the levels of certain enzymes involved in cancer cell growth, indicating that it has potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid in lab experiments is its potential as a therapeutic agent. Its ability to inhibit cancer cell growth and inflammation makes it a promising candidate for further research. However, one limitation is that the synthesis method is complex and requires expertise in organic synthesis, making it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies could investigate the mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid and its effects on different signaling pathways. Another area of research could involve modifying the structure of 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid to improve its efficacy and reduce any potential side effects.
Conclusion
In conclusion, 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a chemical compound that has been studied for its potential therapeutic properties in various scientific fields. Its ability to inhibit cancer cell growth and inflammation, as well as its neuroprotective effects, make it a promising candidate for further research. While the synthesis method is complex, 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several advantages as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Méthodes De Synthèse
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents to form the final product. The process is relatively complex and requires expertise in organic synthesis.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson’s and Alzheimer’s, as well as anti-inflammatory effects that could be useful in treating inflammatory diseases.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-10(13(19)20)21-12(18-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVHJKKXCZJZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=C(O3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-2-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6628296.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)

![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)

![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)
![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)